Technical Guide: Synthesis and Characterization of 2,2-Dimethyl-1-nitrobutane
Technical Guide: Synthesis and Characterization of 2,2-Dimethyl-1-nitrobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for 2,2-dimethyl-1-nitrobutane. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust, two-step synthetic pathway starting from a commercially available alcohol. Furthermore, it presents a detailed, predicted spectroscopic analysis based on data from analogous compounds and established principles of organic spectroscopy. This guide is intended to serve as a foundational resource for researchers requiring the synthesis and characterization of 2,2-dimethyl-1-nitrobutane for applications in drug development and organic synthesis.
Introduction
Nitroalkanes are a versatile class of organic compounds that serve as valuable intermediates in a wide array of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the parent molecule, making these compounds useful synthons for the construction of more complex molecular architectures. Specifically, primary nitroalkanes are precursors to aldehydes, ketones, and amines, and can participate in carbon-carbon bond-forming reactions such as the Henry reaction. 2,2-Dimethyl-1-nitrobutane, with its sterically hindered neopentyl-like scaffold, presents an interesting target for synthetic chemists. This guide details a practical synthetic approach and provides an in-depth predictive analysis of its spectroscopic characteristics.
Proposed Synthesis of 2,2-Dimethyl-1-nitrobutane
A two-step synthetic pathway is proposed, commencing with the conversion of 2,2-dimethyl-1-butanol to a primary alkyl halide, followed by a nucleophilic substitution with a nitrite salt to introduce the nitro group.
Step 1: Synthesis of 1-Bromo-2,2-dimethylbutane
The initial step involves the bromination of 2,2-dimethyl-1-butanol. The use of phosphorus tribromide (PBr₃) is recommended for this transformation as it is effective for converting primary alcohols to alkyl bromides and proceeds with minimal risk of rearrangement.[1][2][3][4]
Reaction:
3 (CH₃)₃CCH₂CH₂OH + PBr₃ → 3 (CH₃)₃CCH₂CH₂Br + H₃PO₃
Step 2: Synthesis of 2,2-Dimethyl-1-nitrobutane
The second step is a nucleophilic substitution reaction on the resulting 1-bromo-2,2-dimethylbutane using a nitrite salt. The Kornblum modification of the Victor Meyer reaction, which employs sodium nitrite in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is a suitable method for this conversion. This approach favors the formation of the nitroalkane over the isomeric alkyl nitrite.
Reaction:
(CH₃)₃CCH₂CH₂Br + NaNO₂ → (CH₃)₃CCH₂CH₂NO₂ + NaBr
Experimental Protocols
Synthesis of 1-Bromo-2,2-dimethylbutane
Materials:
-
2,2-Dimethyl-1-butanol
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Pyridine (optional, as a weak base)[1]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), place 2,2-dimethyl-1-butanol dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise from the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Slowly pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1-bromo-2,2-dimethylbutane.
-
Purify the crude product by fractional distillation.
Synthesis of 2,2-Dimethyl-1-nitrobutane
Materials:
-
1-Bromo-2,2-dimethylbutane
-
Sodium nitrite (NaNO₂)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-2,2-dimethylbutane and sodium nitrite in DMF or DMSO.
-
Heat the reaction mixture with stirring to a temperature between 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Separate the organic layer and wash it multiple times with deionized water to remove the DMF/DMSO, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude 2,2-dimethyl-1-nitrobutane can be purified by vacuum distillation.
Predicted Characterization Data
The following characterization data for 2,2-dimethyl-1-nitrobutane is predicted based on the analysis of structurally similar compounds, such as 1-nitrohexane, and general spectroscopic principles for nitroalkanes.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Boiling Point | ~160-170 °C |
| Appearance | Colorless liquid |
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is predicted to show four distinct signals. The chemical shifts are estimated based on the spectrum of 1-nitrohexane.[5]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.4 | Triplet | 2H | -CH₂-NO₂ |
| ~2.0 | Triplet | 2H | -C(CH₃)₂-CH₂-CH₂-NO₂ |
| ~1.3 | Quartet | 2H | -CH₂-CH₃ |
| ~0.9 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show five distinct signals. The chemical shifts are estimated based on the spectrum of 1-nitrohexane and standard chemical shift tables.[6][7][8]
| Chemical Shift (ppm) | Assignment |
| ~75 | -CH₂-NO₂ |
| ~35 | -C(CH₃)₃ |
| ~30 | -CH₂-CH₂-NO₂ |
| ~29 | -C(CH₃)₃ |
| ~8 | -CH₂-CH₃ |
IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic strong absorbances for the nitro group.[9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretching (alkane) |
| ~1550 | Strong | Asymmetric NO₂ stretching |
| ~1370 | Medium | Symmetric NO₂ stretching |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show fragmentation patterns typical for nitroalkanes, including the loss of the nitro group.[10]
| m/z | Relative Intensity | Assignment |
| 131 | Low | [M]⁺ (Molecular ion) |
| 85 | Moderate | [M - NO₂]⁺ |
| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |
| 41 | Moderate | [C₃H₅]⁺ |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for 2,2-dimethyl-1-nitrobutane.
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of 2,2-dimethyl-1-nitrobutane. The proposed synthetic route is based on well-established and reliable organic transformations. The predicted spectroscopic data offers a valuable reference for the confirmation of the final product's identity and purity. This document is intended to facilitate further research and application of this compound in various fields of chemical science.
References
- 1. byjus.com [byjus.com]
- 2. brainly.com [brainly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. 1-NITROHEXANE(646-14-0) 1H NMR [m.chemicalbook.com]
- 6. 1-NITROHEXANE(646-14-0) 13C NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]
- 10. Hexane, 1-nitro- [webbook.nist.gov]
